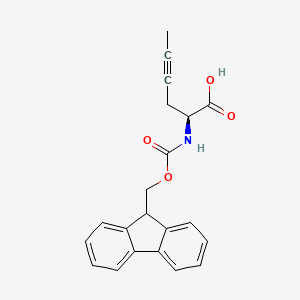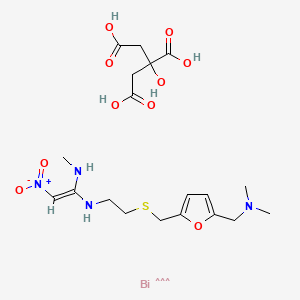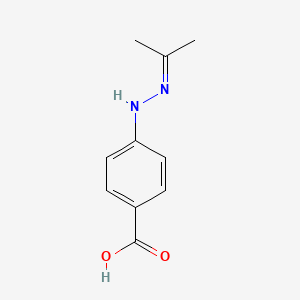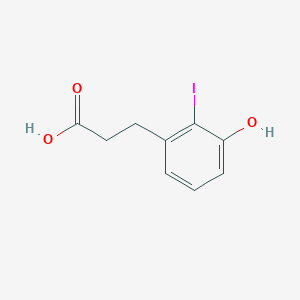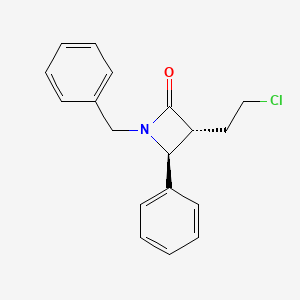
(3R,4S)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one is a chiral azetidinone derivative Azetidinones are four-membered lactams, which are cyclic amides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one typically involves the following steps:
Starting Materials: Benzylamine, 2-chloroethylamine, and phenylacetyl chloride.
Formation of Azetidinone Ring: The reaction between benzylamine and phenylacetyl chloride forms an intermediate, which then reacts with 2-chloroethylamine under basic conditions to form the azetidinone ring.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired (3R,4S) configuration.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the reaction conditions for large-scale synthesis. This includes:
Optimizing Temperature and Pressure: Ensuring the reactions occur at optimal temperatures and pressures to maximize yield and purity.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(3R,4S)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with sodium azide would yield azido derivatives.
科学的研究の応用
(3R,4S)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing various pharmaceuticals, particularly those targeting bacterial infections and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of azetidinone derivatives and their potential therapeutic effects.
作用機序
The mechanism of action of (3R,4S)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(3R,4S)-1-benzyl-3-(2-bromoethyl)-4-phenylazetidin-2-one: Similar structure but with a bromoethyl group instead of a chloroethyl group.
(3R,4S)-1-benzyl-3-(2-iodoethyl)-4-phenylazetidin-2-one: Similar structure but with an iodoethyl group.
Uniqueness
(3R,4S)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one is unique due to its specific chiral configuration and the presence of the chloroethyl group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis and medicinal chemistry.
特性
分子式 |
C18H18ClNO |
|---|---|
分子量 |
299.8 g/mol |
IUPAC名 |
(3R,4S)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C18H18ClNO/c19-12-11-16-17(15-9-5-2-6-10-15)20(18(16)21)13-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2/t16-,17-/m1/s1 |
InChIキー |
APIYWPJUIMTDRP-IAGOWNOFSA-N |
異性体SMILES |
C1=CC=C(C=C1)CN2[C@@H]([C@H](C2=O)CCCl)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)CN2C(C(C2=O)CCCl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


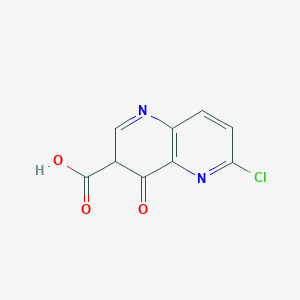
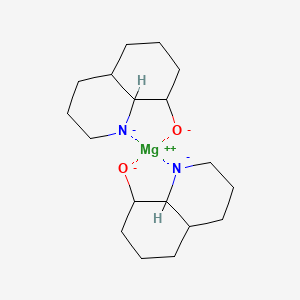
![Cyclopentanecarboxylic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-5-(1-methylethenyl)-, methyl ester, (1S,2R,3S,5S)-](/img/structure/B12329491.png)

![8,8a-dihydro-1H-imidazo[1,2-a][1,3,5]triazine-2,4-dione](/img/structure/B12329498.png)

![Imidazo[1,2-d]pyrido[3,4-f][1,4]oxazepin-9(10H)-one, 5,6-dihydro-2-[1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]-](/img/structure/B12329505.png)
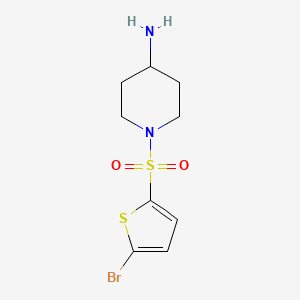
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-methylphenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12329532.png)

